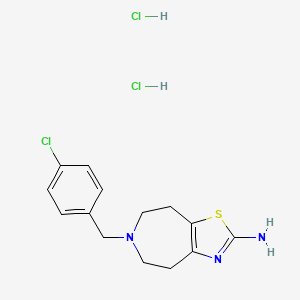

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis generalmente implica los siguientes pasos :

Formación del anillo de tiazoloazepina: Este paso implica la ciclación de precursores apropiados para formar la estructura central de tiazoloazepina.

Introducción del grupo 4-clorobencilo: Este paso implica la alquilación del núcleo de tiazoloazepina con cloruro de 4-clorobencilo en condiciones básicas.

Métodos de producción industrial

La producción industrial del dihidrocloruro de B-HT 958 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de B-HT 958 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los grupos bencilo y amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos para reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Research has shown that it could have antidepressant-like effects in animal models by modulating these neurotransmitters.

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate the effects of oxidative stress and neuroinflammation.

Mechanistic Studies

Understanding the mechanism of action is crucial for the therapeutic application of this compound. Interaction studies have focused on its binding affinities with various biological targets:

- Dopamine Receptors : The compound has been shown to interact with dopamine D2 and D3 receptors, influencing dopamine release in specific brain regions. This interaction is significant for its potential use in treating dopamine-related disorders .

- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. This suggests that 4H-Thiazolo(4,5-d)azepin-2-amine may also possess similar inhibitory properties .

Synthesis and Chemical Properties

The synthesis of 4H-Thiazolo(4,5-d)azepin-2-amine typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : These reactions are critical for forming the thiazole and azepine rings characteristic of the compound.

- Functional Group Modifications : Modifications can enhance bioactivity or selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4H-Thiazolo(4,5-d)azepin-2-amine, a comparison with structurally similar compounds can provide insights into its potential applications.

Case Studies

Several studies have documented the effects of 4H-Thiazolo(4,5-d)azepin-2-amine in experimental settings:

- A study on its antidepressant effects utilized rodent models to demonstrate significant reductions in depressive behaviors when treated with the compound.

- Another investigation assessed its antimicrobial efficacy against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

Mecanismo De Acción

El dihidrocloruro de B-HT 958 ejerce sus efectos a través de su acción sobre los receptores D2 de dopamina y los receptores α2-adrenérgicos . Como agonista del receptor D2 de dopamina, estimula los receptores de dopamina, lo que lleva a diversas respuestas fisiológicas. Como agonista parcial del receptor α2-adrenérgico, modula la liberación de neurotransmisores como la noradrenalina, influyendo en las funciones cardiovascular y del sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El dihidrocloruro de B-HT 958 es único debido a su doble acción como agonista del receptor D2 de dopamina y agonista parcial del receptor α2-adrenérgico. Esta doble actividad le permite modular múltiples vías fisiológicas, lo que lo convierte en una herramienta valiosa en la investigación .

Actividad Biológica

The compound 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a heterocyclic compound with notable biological activities. Its structure combines a thiazole ring fused to an azepine ring, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a complex bicyclic structure characterized by the following properties:

- Molecular Formula : C13H15ClN2S

- Molecular Weight : Approximately 270.79 g/mol

- Key Functional Groups : Thiazole and azepine rings

Antidepressant Properties

Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation. It has been identified as a metabolite of Talipexole (B371000), a dopamine D2/D3 receptor agonist previously investigated for Parkinson's disease treatment but discontinued due to safety concerns. The antidepressant potential of this compound may derive from its ability to modulate dopaminergic pathways.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The biological activity of 4H-Thiazolo(4,5-d)azepin-2-amine is thought to involve:

- Receptor Interactions : Binding affinities with dopamine receptors and possibly serotonin receptors contribute to its antidepressant effects.

- Antimicrobial Mechanisms : The presence of halogen substituents (e.g., 4-chlorophenyl) enhances antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| 4H-Thiazolo(4,5-d)azepin-2-amine | Thiazole-Azepine | Antidepressant & Antimicrobial | Unique bicyclic structure |

| Talipexole (B371000) | Thiazole | Antidepressant | Lacks azepine structure |

| Benzothiazoles | Benzothiazole | Anticancer & Antimicrobial | Aromatic system versus aliphatic structure |

This table illustrates how 4H-Thiazolo(4,5-d)azepin-2-amine stands out due to its specific structural characteristics and biological activities that are not commonly found in similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study examining the effects of related compounds on neurotransmitter levels found that modifications in the thiazole ring significantly influenced their efficacy as antidepressants. The presence of the azepine moiety was crucial for enhancing receptor binding affinity.

- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, 4H-Thiazolo(4,5-d)azepin-2-amine demonstrated superior activity against E. coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .

- Pharmacological Exploration : Ongoing research is focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Initial results indicate that structural modifications can lead to improved potency against specific bacterial strains while maintaining low toxicity profiles.

Propiedades

IUPAC Name |

6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPGAKKPKZEVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83718-64-3 (Parent) | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60189668 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36085-44-6 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.